

Chromium Tripicolinate vs. Placebo: An Evidence-Based Comparison from Randomized Controlled Trials

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Compound of Interest

Compound Name: Chromium tripicolinate

Cat. No.: B1668905

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of **chromium tripicolinate** compared to placebo, drawing exclusively from randomized controlled trials (RCTs). The data herein is intended to support research, discovery, and development efforts in the fields of metabolic disease and nutritional science.

Data Summary

The following tables summarize the quantitative outcomes from key RCTs investigating the effects of **chromium tripicolinate** on glycemic control, lipid profiles, and weight management.

Glycemic Control

Study & Year	Participant Profile	Chromium Picolinate Dose	Trial Duration	Change in Fasting Blood Glucose (mg/dL)	Change in HbA1c (%)
Althuis et al. (Meta-analysis)	Patients with type 2 diabetes	200-1000 μ g/day	Varied	Statistically significant reduction	Statistically significant reduction[1]
Paiva et al., 2015	Patients with poorly controlled type 2 diabetes	600 μ g/day	4 months	-31.0 (vs. -14.0 in placebo)[2]	-1.9 (vs. -1.0 in placebo)[2]
Brownlee et al., 2013	Overweight adults with Binge Eating Disorder	600 μ g/day & 1000 μ g/day	6 months	Significant reduction in both chromium groups vs. placebo[3]	Not Reported

Lipid Profile

Study & Year	Participant Profile	Chromium Picolinate Dose	Trial Duration	Change in Total Cholesterol (mg/dL)	Change in LDL Cholesterol (mg/dL)	Change in HDL Cholesterol (mg/dL)	Change in Triglycerides (mg/dL)
Press et al., 1990	Healthy adult volunteers	200 µg/day	42 days	Significant decrease	Significant decrease	Slight, non-significant increase	Not Reported [4]
Paiva et al., 2015	Patients with poorly controlled type 2 diabetes	600 µg/day	4 months	No significant difference	No significant difference	No significant difference	No significant difference [2]
Abdollahi et al. (Meta-analysis)	Patients with type 2 diabetes	>250 µg/day	At least 3 months	No significant effect	Not Reported	Not Reported	No significant effect [5]

Weight Management

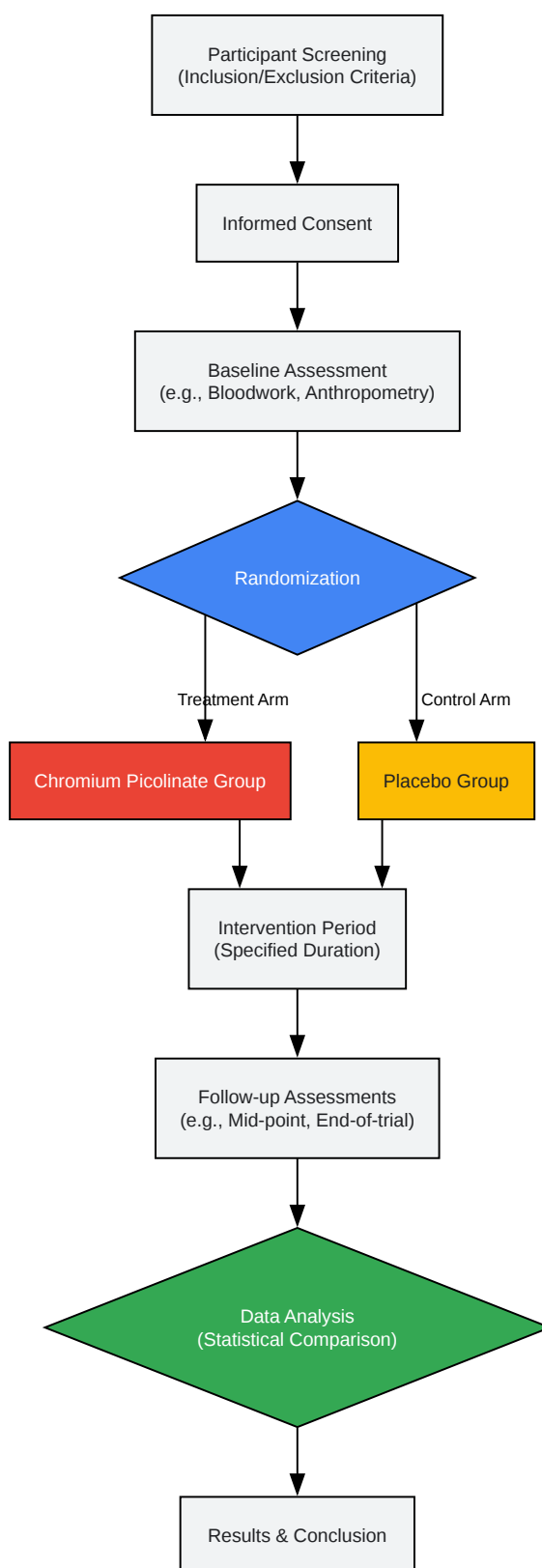
Study & Year	Participant Profile	Chromium Picolinate Dose	Trial Duration	Change in Body Weight (kg)	Change in Body Fat (%)
Pittler et al. (Meta-analysis)	Overweight or obese individuals	Varied	6-14 weeks	-1.1 (statistically significant but small effect) [6]	-1.2 (statistically significant)
Tian et al. (Meta-analysis)	Overweight or obese adults	200-1000 μ g/day	8-24 weeks	Around -1 kg (compared to placebo)[7]	Not specified
Yazaki et al., 2010	Healthy, overweight adults	1000 μ g/day	24 weeks	No significant effect	No significant effect[8]

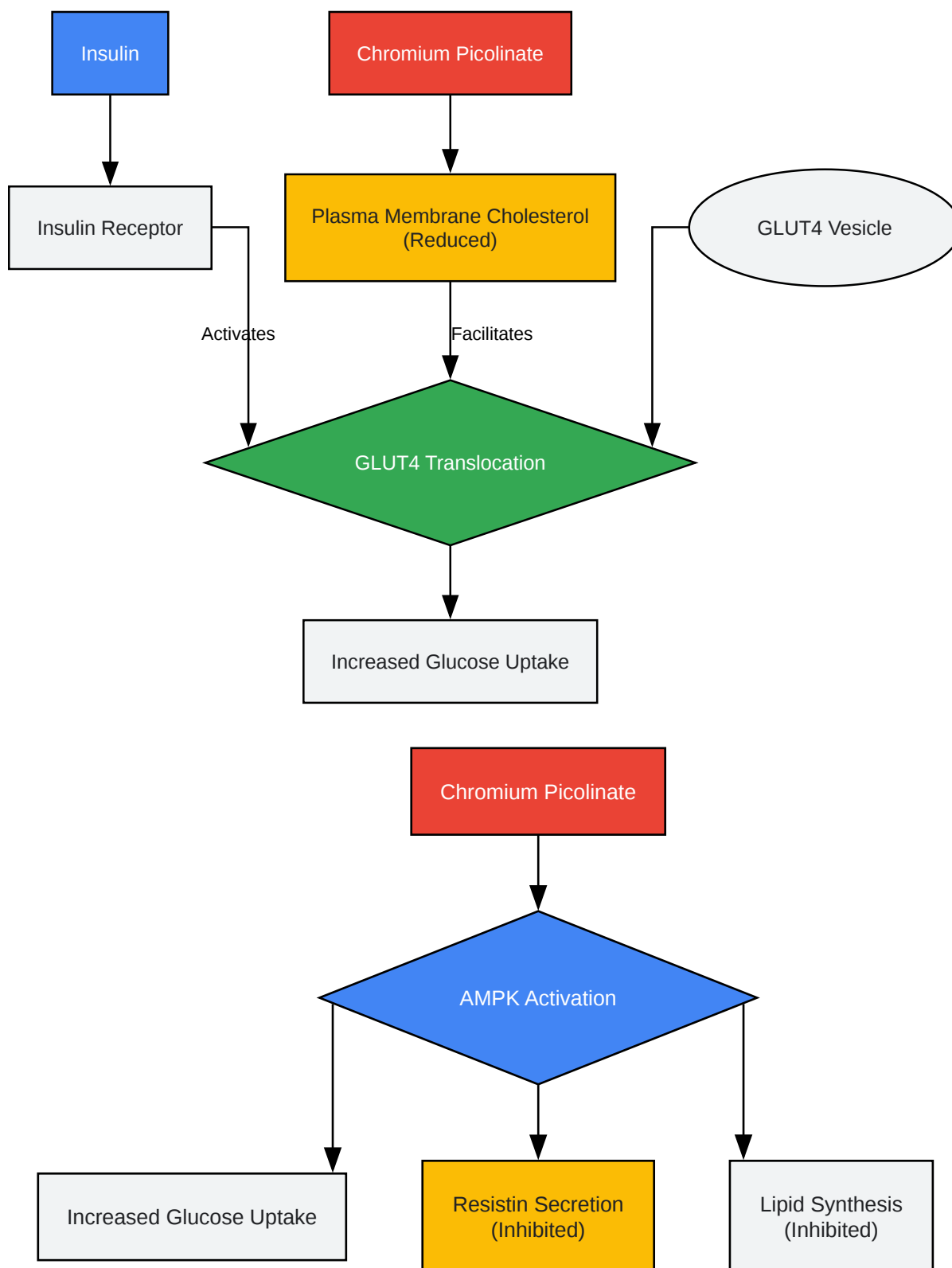
Experimental Protocols

The methodologies of the cited RCTs share a common framework designed to minimize bias and ensure the validity of the findings.

A Generalized Experimental Workflow

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled trial investigating the effects of chromium picolinate.





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